ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound with a complex structure. It is part of the pyrrolopyrimidine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves multiple steps. One common method includes the reaction of pyrimidine with methylthiol to form 4-chloro-2-(methylsulfanyl)pyrimidine, which is then reacted with ethyl acetate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile .
Scientific Research Applications
Ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Similar in structure but lacks the pyrrolo ring.
4-Chloro-2-(methylsulfonyl)pyrimidine: Contains a sulfonyl group instead of a methylsulfanyl group.
Uniqueness
Ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound that falls within the pyrrolo[3,2-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antitumor agent, antimicrobial properties, and its role in inhibiting specific protein kinases.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core with various substituents that contribute to its biological activity. The presence of the chloro and methylsulfanyl groups is particularly significant for its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[3,2-d]pyrimidines. For instance:
- Cytotoxicity : this compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro assays reveal IC50 values ranging from 29 to 59 µM against different cell lines, indicating significant potency (Table 1) .
Cell Line | IC50 (µM) |
---|---|
HepG2 | 40 |
MDA-MB-231 | 50 |
HeLa | 45 |
A549 | 55 |
- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This mechanism was observed in HepG2 cells treated with the compound .
Antimicrobial Activity
Pyrrolo[3,2-d]pyrimidines show promising antimicrobial properties. This compound has been tested against various bacterial strains:
- Efficacy Against Bacteria : The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Inhibition of Protein Kinases
The compound has also been investigated for its ability to inhibit specific protein kinases involved in cancer progression:
- Targeting CDPKs : In silico studies suggest that this compound can effectively inhibit calcium-dependent protein kinases (CDPKs) associated with Plasmodium falciparum. Docking studies indicated strong binding affinities to the ATP-binding site of these kinases .
Case Studies and Research Findings
- Case Study on Cytotoxicity : A study evaluating various pyrrolo[3,2-d]pyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The most potent derivatives had IC50 values comparable to established chemotherapeutics like sunitinib .
- Antimicrobial Testing : Another study assessed the antimicrobial properties of pyrrolo[3,2-d]pyrimidines and found that this compound effectively inhibited growth in both E. coli and S. aureus, supporting its potential as an antimicrobial agent .
Properties
Molecular Formula |
C10H10ClN3O2S |
---|---|
Molecular Weight |
271.72 g/mol |
IUPAC Name |
ethyl 4-chloro-2-methylsulfanyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2S/c1-3-16-9(15)5-4-12-7-6(5)13-10(17-2)14-8(7)11/h4,12H,3H2,1-2H3 |
InChI Key |
KFLQBWFVQBDGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=C(N=C2Cl)SC |
Origin of Product |
United States |
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